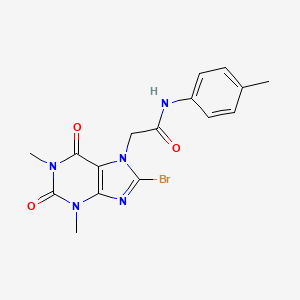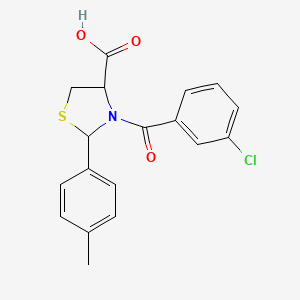
2-(8-bromo-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(8-bromo-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-methylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a brominated purine ring and an acetamide group attached to a methylphenyl moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-bromo-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-methylphenyl)acetamide typically involves multiple steps:
Bromination of Purine: The starting material, 1,3-dimethylxanthine, undergoes bromination using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform to introduce the bromine atom at the 8-position.
Acylation: The brominated purine is then reacted with acetic anhydride or acetyl chloride in the presence of a base such as pyridine to form the acetamide derivative.
Coupling with Methylphenylamine: The final step involves coupling the acetamide derivative with 4-methylphenylamine under conditions such as heating in a suitable solvent (e.g., ethanol) to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems might be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions, such as heating with a base.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and heat.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of de-brominated derivatives.
Substitution: Formation of substituted purine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, the compound might be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its brominated purine structure suggests possible applications in studying enzyme inhibition or DNA binding.
Medicine
The compound could be explored for its pharmacological properties, including potential anti-inflammatory, antiviral, or anticancer activities. Its structure allows for modifications that could enhance its biological activity and specificity.
Industry
In industry, the compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(8-bromo-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-methylphenyl)acetamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, inhibiting or modulating their activity. The brominated purine ring might facilitate binding to nucleic acids or proteins, affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Bromo-1,3-dimethylxanthine: A simpler brominated purine derivative.
Caffeine: A well-known purine derivative with stimulant properties.
Theophylline: Another purine derivative used in respiratory diseases.
Uniqueness
Compared to these compounds, 2-(8-bromo-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-methylphenyl)acetamide is unique due to its additional acetamide and methylphenyl groups, which may confer distinct chemical and biological properties. These modifications could enhance its specificity and potency in various applications.
Propriétés
Formule moléculaire |
C16H16BrN5O3 |
|---|---|
Poids moléculaire |
406.23 g/mol |
Nom IUPAC |
2-(8-bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C16H16BrN5O3/c1-9-4-6-10(7-5-9)18-11(23)8-22-12-13(19-15(22)17)20(2)16(25)21(3)14(12)24/h4-7H,8H2,1-3H3,(H,18,23) |
Clé InChI |
CXTSCMYUBIAVHZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC(=O)CN2C3=C(N=C2Br)N(C(=O)N(C3=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[1-(3,4-dimethylphenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B11510483.png)
![6-Amino-3-(4-bromophenyl)-4-(3-chloro-4-hydroxy-5-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11510490.png)
![N-(2,3-dimethylphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide](/img/structure/B11510497.png)


![4-chloro-N-(3-methyl-4-oxo-5-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-2-thioxoimidazolidin-1-yl)benzamide](/img/structure/B11510511.png)

![2-[(4-chlorophenyl)(4-methyl-3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]-1-(4-methoxyphenyl)ethanone](/img/structure/B11510526.png)
![1,3-Bis[(4-chlorophenyl)methyl]-2-(4-fluorophenyl)imidazolidine](/img/structure/B11510528.png)
![2-[1,5-dimethyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(2-phenylethyl)acetamide](/img/structure/B11510533.png)
![N-[2-(Adamantan-1-YL)ethyl]-4-(benzenesulfonyl)benzamide](/img/structure/B11510542.png)
![2-(Dibenzo[b,d]furan-3-ylamino)-1-(4-nitrophenyl)ethanone](/img/structure/B11510548.png)
![N-(2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}ethyl)-N,N-dimethyl-2-oxo-2-(phenylamino)ethanaminium](/img/structure/B11510550.png)
![7-(3-fluorophenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11510558.png)
